3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester
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Overview
Description
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester is a compound that belongs to the class of boronic esters. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the imidazole ring in this compound adds to its versatility, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 4-methylimidazole with appropriate aldehydes or ketones under acidic or basic conditions.
Boronic Acid Formation: The phenylboronic acid moiety can be introduced via a borylation reaction, where a halogenated aromatic compound reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the boronic ester moiety, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Boronic esters are explored for their potential in cancer therapy and as enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester and imidazole moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a building block in organic synthesis . The imidazole ring can interact with biological targets such as enzymes and receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the imidazole ring, making it less versatile in biological applications.
4-Methylimidazole: Does not contain the boronic ester moiety, limiting its use in organic synthesis.
3-Methoxyphenylboronic Acid: Similar in structure but lacks the imidazole ring, reducing its potential in medicinal chemistry.
Uniqueness
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester is unique due to the combination of the boronic ester and imidazole functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-12-10-20(11-19-12)14-8-7-13(9-15(14)21-6)18-22-16(2,3)17(4,5)23-18/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWCTOSCSRAAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3C=C(N=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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